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Compound of Interest

Compound Name:
tert-Butyl D-methioninate

hydrochloride

CAS No.: 1356447-69-2

Cat. No.: B592766 Get Quote

Executive Summary & Chemical Identity[1]
In the landscape of peptide therapeutics, L-Methionine tert-butyl ester (H-Met-OtBu) serves as

a critical building block. Its primary utility lies in orthogonal protection: the tert-butyl ester is

acid-labile (removed by TFA) but stable to basic conditions (piperidine) and hydrogenolysis.

This allows for the selective manipulation of the N-terminus (e.g., Fmoc chemistry) or side-

chain modifications without disturbing the C-terminal protection.

This guide focuses on the hydrochloride salt (HCl) form, as the free base is prone to

diketopiperazine formation and oxidative degradation of the thioether side chain.
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Property Value

Chemical Name L-Methionine tert-butyl ester hydrochloride

CAS Number 91183-71-0

Molecular Formula

Molecular Weight 241.78 g/mol (Salt); 205.32 g/mol (Free Base)

Appearance White to off-white crystalline powder

Solubility
Soluble in water, methanol, DMSO; slightly

soluble in DCM.[1][2][3]

Synthesis Protocol: The Perchloric Acid Route
While industrial scales utilize isobutylene gas in autoclaves, the tert-butyl acetate/perchloric

acid method is the preferred bench-scale protocol due to safety and equipment accessibility.

Safety Warning
Perchloric Acid (

): Potentially explosive in contact with organics. Use a blast shield.

tert-Butyl Acetate: Flammable.

Step-by-Step Methodology
Activation: Suspend L-Methionine (1.0 eq) in tert-butyl acetate (20 vol). The large excess

acts as both reagent and solvent.

Catalysis: Cautiously add 70%

(1.1 eq) dropwise at 0°C.

Mechanism:[1] Protonation of the carbonyl activates the ester for transesterification.

Reaction: Warm to room temperature (20–25°C) and stir for 18–24 hours. A clear solution

indicates consumption of the zwitterionic starting material.
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Quench & Workup:

Cool to 0°C. Extract with 0.5 M HCl (aqueous) to pull the product into the aqueous phase

(removes unreacted t-butyl acetate).

Basify the aqueous layer with

to pH 9.

Rapidly extract the free base into Ethyl Acetate (EtOAc).

Salt Formation (Critical Step):

Dry the EtOAc layer over

. Filter.

Cool to 0°C and introduce HCl (gas) or 4M HCl in Dioxane (1.1 eq).

The hydrochloride salt precipitates immediately. Filter and wash with cold

.

Spectroscopic Characterization
The following data represents the HCl salt in DMSO-

. Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and water content.

A. Nuclear Magnetic Resonance (NMR)

H NMR Data (400 MHz, DMSO-

)
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

8.65 Broad Singlet 3H

Ammonium

protons; confirms

salt formation.

3.98
Triplet (

Hz)
1H -CH

Deshielded by

adjacent

electron-

withdrawing

ester and

ammonium.

2.55 – 2.65 Multiplet 2H -CH
Adjacent to

Sulfur.

2.09 Singlet 3H S-CH

Diagnostic Peak.

Sharp singlet

characteristic of

Met side chain.

2.00 – 2.15 Multiplet 2H -CH
Overlaps slightly

with S-Me peak.

1.46 Singlet 9H

Key Quality

Check.

Integration must

be 3x the S-Me

peak.

C NMR Data (100 MHz, DMSO-

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Assignment Note

168.5 C=O (Ester) Carbonyl carbon.

82.8 C-O (Quaternary)
The tert-butyl quaternary

carbon.

51.6 -CH Alpha carbon.

29.2 -CH Side chain methylene.

28.6 -CH Side chain methylene.

27.6

C(CH

)

tert-butyl methyl groups

(intense peak).

14.6 S-CH Terminal methyl thioether.

B. Infrared Spectroscopy (FT-IR)
Data collected via ATR (Attenuated Total Reflectance) on solid powder.
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Wavenumber (

)
Vibration Mode Significance

2800 – 3100 N-H Stretch (Broad)

Characteristic of ammonium

salts (

).

2975
C-H Stretch (

)

Alkyl C-H from the tert-butyl

group.[4]

1735 – 1745 C=O Stretch

Primary ID. Strong ester

carbonyl band. Higher

frequency due to ester strain.

1230 C-O-C Stretch Ester linkage.

C. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI)

Molecular Ion

: Observed at 206.1 m/z (Calculated for

: 206.12).

Fragmentation:

m/z 150: Loss of isobutylene (

). Characteristic of tert-butyl esters.

m/z 133: Loss of tert-butoxy radical (rare in ESI, common in EI).

D. Optical Rotation
Specific rotation is the primary test for enantiomeric purity (checking for racemization during

acid catalysis).
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Specification:

Conditions:

in DMF (Dimethylformamide).

Note: Values in water are unreliable due to hydrolysis risks during measurement.

Quality Control & Troubleshooting
Common Impurities

Methionine (Starting Material): Detectable by NMR (loss of 1.46 ppm singlet) or TLC

(ninhydrin stain, lower

than ester).

Methionine Sulfoxide: Oxidation of the sulfur atom.

NMR Indicator: The S-Me singlet shifts downfield from 2.09 ppm to approx 2.60 ppm.

Prevention: Store under Argon/Nitrogen at 4°C.

Diketopiperazine (DKP): Cyclic dimer formed if the free base is left in solution too long.

MS Indicator: Mass peak at

.

Workflow Visualization
The following diagram illustrates the logical flow from synthesis to analytical release,

highlighting critical "Stop/Go" decision points.
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L-Methionine
(Solid)

Transesterification
(18-24h @ 20°C)

tert-Butyl Acetate
+ HClO4 (Cat.)

Aq. Extraction (pH 9)
-> EtOAc Extract

Clear Solution

Add HCl (gas/dioxane)
Precipitation

Dry Organic Layer

Crude H-Met-OtBu.HCl
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(Integral 9H:3H?)
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Final Release
Store @ 4°C
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Figure 1: Operational workflow for the synthesis and quality assurance of tert-butyl

methioninate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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